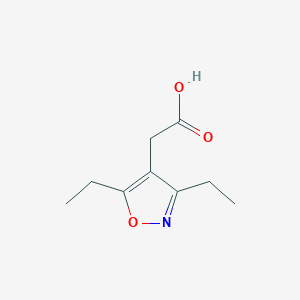

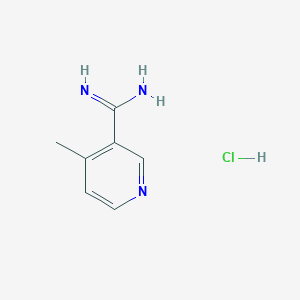

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Vue d'ensemble

Description

“Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. The buyer assumes responsibility to confirm product identity and/or purity1.

Molecular Structure Analysis

The molecular structure of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is not explicitly mentioned in the search results. However, it’s related compound “ETHYL (2-CHLOROPHENOXY)(PHENYL)ACETATE” has a linear formula of C16H15ClO3 and a molecular weight of 290.751.

Chemical Reactions Analysis

Specific chemical reactions involving “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not available in the search results. More research would be needed to provide a detailed analysis of its chemical reactions.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not available in the search results. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.

Applications De Recherche Scientifique

Theoretical Studies on Chemical Properties

- A theoretical study explored the inhibition efficiencies of some quinoxalines, including compounds with similar structures to the one of interest, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency, highlighting the role of molecular orbital energies, electron affinity, and other parameters (Zarrouk et al., 2014).

Metabolism and Bioactivation Pathways

- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes were conducted, providing insights into the metabolic pathways and potential toxicity mechanisms of related compounds. This research outlines the metabolic activation pathway leading to a DNA-reactive product, which could be relevant for understanding the metabolism of similar compounds (Coleman et al., 2000).

Synthesis Methodologies

- Research on the fabrication of 4-Phenyl-2-Butanone from ethyl ethanate, using various catalysts and undergoing multiple reaction steps, showcases the complexity and potential of synthetic routes that might be applicable or adaptable for synthesizing the compound (Zhang, 2005).

Antioxidant Responses and Inhibition Studies

- A study on Ethyl 2-methyl acetoacetate (EMA) investigated its inhibitory effects on marine unicellular algae growth, focusing on oxidative damage and antioxidant responses. This kind of research could provide a model for studying the biological interactions and potential environmental effects of similar compounds (Yang et al., 2011).

Safety And Hazards

The safety data sheet for “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is not available in the search results. However, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product1.

Orientations Futures

The future directions for the study and application of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not explicitly mentioned in the search results. However, the field of medicinal chemistry continues to explore the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions3. This could potentially include further studies on “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” and related compounds.

Propriétés

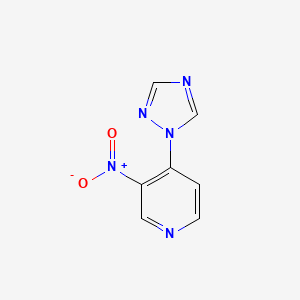

IUPAC Name |

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRWHKAUBKLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)

![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)